REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:11]=1)[C:8](Cl)=[O:9]>O1CCCC1.[Cl-].[Na+].O>[Br:2][C:3]1[CH:11]=[C:7]([C:8]([NH2:1])=[O:9])[CH:6]=[N:5][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
768 μL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
555 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)Cl)C1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Then, the filtrate was concentrated under reduced pressure until about half amount of crystals
|
Type
|
ADDITION
|
Details
|
added with ethyl acetate until the deposition of crystals
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
FILTRATION
|
Details
|
the crystals were taken by filtration
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 374 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |